molecular formula C8H11ClO3 B13713245 1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride

1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride

Cat. No.: B13713245
M. Wt: 190.62 g/mol
InChI Key: PAMGBOVFSYZJRB-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride is a chemical compound with the molecular formula C9H13ClO3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dioxaspiro[4.4]nonane with thionyl chloride (SOCl2) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:

1,4-Dioxaspiro[4.4]nonane+SOCl21,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride+SO2+HCl\text{1,4-Dioxaspiro[4.4]nonane} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1,4-Dioxaspiro[4.4]nonane+SOCl2​→1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.

    Hydrolysis: In the presence of water, it can hydrolyze to form 1,4-dioxaspiro[4.4]nonane-7-carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols.

    Solvents: Dichloromethane, tetrahydrofuran (THF), and ethanol.

    Catalysts: Lewis acids like aluminum chloride (AlCl3) can be used to facilitate certain reactions.

Major Products

    1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid: Formed through hydrolysis.

    1,4-Dioxaspiro[4.4]nonane-7-alcohol: Formed through reduction.

Scientific Research Applications

1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride involves its reactivity with various nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The spiro structure provides unique steric and electronic properties that influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane: Another spiro compound with similar structural features but different reactivity.

    1,4-Dioxaspiro[4.5]decane: A larger spiro compound with different ring sizes.

Uniqueness

1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride is unique due to its specific ring structure and the presence of the carbonyl chloride group. This combination of features makes it particularly useful in synthetic chemistry and various research applications.

Properties

Molecular Formula

C8H11ClO3

Molecular Weight

190.62 g/mol

IUPAC Name

1,4-dioxaspiro[4.4]nonane-8-carbonyl chloride

InChI

InChI=1S/C8H11ClO3/c9-7(10)6-1-2-8(5-6)11-3-4-12-8/h6H,1-5H2

InChI Key

PAMGBOVFSYZJRB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C(=O)Cl)OCCO2

Origin of Product

United States

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